molecular formula C16H15NO4S B14549642 Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate CAS No. 62262-59-3

Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate

Cat. No.: B14549642
CAS No.: 62262-59-3
M. Wt: 317.4 g/mol
InChI Key: YJQNPZFIUPMIAD-UHFFFAOYSA-N
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Description

Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate is an organic compound with a complex structure that includes a phenylcarbamoyl group, a sulfanyl group, and a phenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate typically involves multiple steps. One common method includes the reaction of 4-mercaptophenyl carbonate with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis, by binding to the biotin binding site in the presence of adenosine diphosphate .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(2-chloro-5-phenylcarbamoyl)phenyl]sulfonylamino]benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    Ethyl 4-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetylamino-3-thiophenecarboxylate: Contains a tetrazole ring and a thiophene ring.

Uniqueness

Ethyl 4-[(phenylcarbamoyl)sulfanyl]phenyl carbonate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to inhibit biotin carboxylase sets it apart from other similar compounds .

Properties

CAS No.

62262-59-3

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl [4-(phenylcarbamoylsulfanyl)phenyl] carbonate

InChI

InChI=1S/C16H15NO4S/c1-2-20-16(19)21-13-8-10-14(11-9-13)22-15(18)17-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18)

InChI Key

YJQNPZFIUPMIAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)SC(=O)NC2=CC=CC=C2

Origin of Product

United States

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